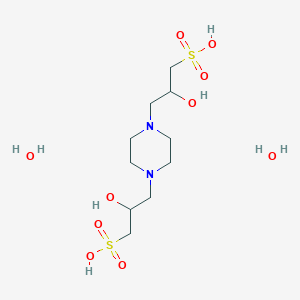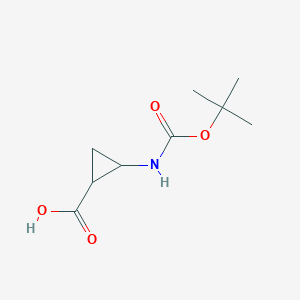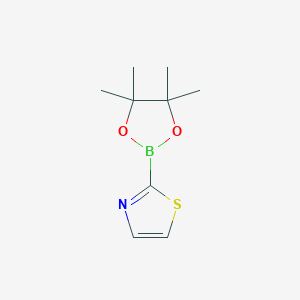
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride
Descripción general
Descripción
“®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride” is a chemical compound. It is commonly used as a ligand to make coordination polymers . The crystal structure of this compound has been investigated .
Molecular Structure Analysis
The molecular structure of “®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride” is complex. It includes elements such as carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl). The molecular formula of this compound is C8H12Cl2N2O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride” include a molecular weight of 239.1 g/mol .Aplicaciones Científicas De Investigación
Oncology Research
H-D-3-Pal-OH.2HCl: has shown potential in oncology research due to its ability to inhibit cell proliferation and promote apoptosis in cancerous cells. This suggests its use in developing treatments targeting tumor growth and survival .
Immunomodulation
This compound may function as an immunomodulator, indicating therapeutic applications towards autoimmune disorders. It could be involved in regulating immune responses and maintaining homeostasis .
Conductive Polymer Membranes
Research has explored the integration of 3-(3-Pyridyl)-D-alanine dihydrochloride into conductive polymer membranes, potentially enhancing their performance in various applications .
Metal-Anion Synthesis
The compound has been used in synthesizing metallic anions, such as tris(3-pyridyl)aluminate ligands, which have shown unexpected protic stability against water and alcohols .
Proteomics Research
H-D-3-Pal-OH.2HCl: is utilized in proteomics research for studying protein interactions and functions, given its role in peptide synthesis and modification .
Mecanismo De Acción
Target of Action
H-D-3-Pal-OH.2HCl, also known as ®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride or 3-(3-Pyridyl)-D-alanine dihydrochloride, is a synthetic peptide of scientific interest It’s suggested that it may interact with cellular components involved in cell proliferation and apoptosis .
Mode of Action
The compound’s mode of action involves inhibiting cell proliferation and promoting apoptosis in oncogenic cells . This suggests that it may interact with cellular targets that regulate cell growth and programmed cell death. Additionally, it may function as an immunomodulator , indicating potential interactions with components of the immune system.
Biochemical Pathways
The specific biochemical pathways affected by H-D-3-Pal-OHGiven its proposed role in inhibiting cell proliferation and promoting apoptosis , it’s likely that it impacts pathways related to these processes. This could include pathways like the PI3K/Akt/mTOR pathway, which regulates cell growth and survival, and the intrinsic and extrinsic apoptotic pathways.
Result of Action
The result of H-D-3-Pal-OH.2HCl’s action is the inhibition of cell proliferation and the promotion of apoptosis in oncogenic cells . This could potentially lead to the reduction of tumor growth and size in cancerous conditions. Its potential role as an immunomodulator suggests it may also influence immune responses, possibly enhancing the body’s ability to fight against diseases.
Propiedades
IUPAC Name |
(2R)-2-amino-3-pyridin-3-ylpropanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)4-6-2-1-3-10-5-6;;/h1-3,5,7H,4,9H2,(H,11,12);2*1H/t7-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORPRVNSFLBKBG-XCUBXKJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C[C@H](C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595075 | |
| Record name | 3-Pyridin-3-yl-D-alanine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93960-21-5 | |
| Record name | 3-Pyridin-3-yl-D-alanine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-3-Pyridylalanine.2HCl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol](/img/structure/B1320630.png)



![4-(1,4-Diazepan-1-YL)-5,6-dimethylthieno[2,3-D]pyrimidine](/img/structure/B1320649.png)
![6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1320658.png)




![anti-7-Hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1320673.png)


